2-amino-N,N-diphenylacetamide chemical properties and structure
2-amino-N,N-diphenylacetamide chemical properties and structure
The following technical guide details the chemical properties, synthesis, and applications of 2-amino-N,N-diphenylacetamide (also known as N,N-diphenylglycinamide ).
Structural Architecture, Synthetic Process Chemistry, and Pharmacological Relevance
Executive Summary
2-Amino-N,N-diphenylacetamide (CAS: 107776-85-2 for the base; 95493-20-2 for HCl salt) is a lipophilic glycine derivative characterized by a tertiary amide nitrogen substituted with two phenyl rings.[1][2][3] As a "privileged scaffold" in medicinal chemistry, it serves as a critical intermediate in the synthesis of anticonvulsants (GABAergic agents), sodium channel blockers, and antimicrobial hydrazones. Its structural rigidity and high lipophilicity make it a valuable probe for studying hydrophobic pockets in transmembrane proteins.
Part 1: Structural Architecture & Physicochemical Profile[3]
Molecular Geometry
The molecule consists of a glycinamide core where the amide nitrogen is fully substituted, preventing hydrogen bond donation from the amide site. This forces the molecule into a specific conformation driven by the steric clash between the two phenyl rings, often resulting in a "propeller-like" twist that enhances binding selectivity in hydrophobic receptor sites.
-
Core Scaffold: Glycinamide (
) -
Substituents: Two phenyl groups on the amide nitrogen (
-diphenyl).[3][4][5] -
Key Functional Group: Primary
-amine ( ), serving as the primary handle for derivatization.
Physicochemical Data Table
| Property | Value / Description | Source/Note |
| IUPAC Name | 2-amino-N,N-diphenylacetamide | |
| Synonyms | N,N-Diphenylglycinamide; | |
| Molecular Formula | ||
| Molecular Weight | 226.28 g/mol | |
| CAS Number | 107776-85-2 (Base) | Ref [1] |
| Physical State | White to off-white crystalline solid | Ref [4] |
| Melting Point | ~112–113 °C (Precursor); Amino-derivative likely higher | Ref [5] |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water | Lipophilic nature |
| LogP (Predicted) | ~1.8 – 2.5 | High membrane permeability |
| pKa (Predicted) | ~7.8 (Amine) | Basic |
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 2-amino-N,N-diphenylacetamide is a two-step process starting from diphenylamine. The high steric hindrance of the diphenylamine nitrogen requires aggressive acylation conditions, while the subsequent amination must avoid over-alkylation.
Step 1: Chloroacetylation (The Precursor)
The reaction of diphenylamine with chloroacetyl chloride yields the key electrophilic intermediate, 2-chloro-N,N-diphenylacetamide .
-
Reagents: Diphenylamine, Chloroacetyl chloride, Toluene (solvent).[4][6][7]
-
Conditions: Reflux for 2–4 hours.
-
Mechanism: Nucleophilic acyl substitution.
-
Yield: Typically >95%.[7]
Step 2: Amination (The Target)
Direct ammonolysis of
-
Method A: Gabriel Synthesis (High Purity)
-
React 2-chloro-N,N-diphenylacetamide with Potassium Phthalimide in DMF (
). -
Cleave the phthalimide protecting group using Hydrazine hydrate in Ethanol (
). -
Result: Primary amine with minimal impurities.
-
-
Method B: Hydrazinolysis (Alternative)
-
React 2-chloro-N,N-diphenylacetamide with excess Hydrazine hydrate.
-
Result: 2-hydrazino-N,N-diphenylacetamide (useful for antimicrobial Schiff bases).[4]
-
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from diphenylamine to the target amino-acetamide.
Part 3: Analytical Characterization
To validate the structure of synthesized 2-amino-N,N-diphenylacetamide, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance ( H-NMR)
-
Solvent:
or .[5] -
Aromatic Region (7.1 – 7.5 ppm): A complex multiplet integrating to 10 protons (two phenyl rings). The magnetic anisotropy of the carbonyl group may cause splitting differences between ortho, meta, and para protons.
-
Alpha-Methylene (3.2 – 3.5 ppm): A sharp singlet (2H) corresponding to the
group between the amine and carbonyl. -
Amine Protons (1.5 – 2.0 ppm): Broad singlet (2H), exchangeable with
.
Infrared Spectroscopy (FT-IR)
-
Amide Carbonyl (
): Strong band at 1650–1660 cm . This is lower than typical esters due to resonance donation from the diphenyl nitrogen. -
N-H Stretch: Doublet or broad band at 3300–3400 cm
(primary amine). -
C-N Stretch: Strong band at 1200–1300 cm
(aromatic amine).
Part 4: Pharmacological Applications[9]
GABAergic & Anticonvulsant Activity
The 2-amino-N,N-diphenylacetamide scaffold is structurally homologous to ring-opened analogs of Phenytoin and Fosphenytoin .
-
Mechanism: The diphenyl motif mimics the hydrophobic pharmacophore of voltage-gated sodium channel blockers.
-
Derivatization: The chloro-precursor is used to synthesize N-phenyl-indolin-2-ones , a class of GABAergic agents utilized in epilepsy research [5].
Antimicrobial Hydrazones
Derivatives formed by reacting the hydrazino-analog with aromatic aldehydes (Schiff bases) have demonstrated significant antibacterial activity against S. aureus and E. coli. The N,N-diphenyl group facilitates penetration through bacterial lipid membranes [2].
Reference Standard Usage
In pharmaceutical quality control (QC), this compound serves as a reference standard for impurity profiling of diphenylamine-based drugs. It is often monitored as a potential degradation product in the synthesis of complex amides.
Part 5: Safety & Handling (SDS Summary)
-
Signal Word: Warning.
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
Storage: Store at 2–8°C (if salt) or Room Temperature (if stable base). Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the primary amine.
-
Solubility for Bioassays: Dissolve in 100% DMSO to create a stock solution (e.g., 10 mM), then dilute into aqueous buffer. Avoid freeze-thaw cycles.
References
-
Sriram Chem. (2025). 2-Amino-N,N-diphenylacetamide Pharmaceutical Reference Standard (CAS 107776-85-2). Retrieved from
-
Siddiqui, N. et al. (2010). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Drug Delivery and Therapeutics. Retrieved from
-
PubChem. (2025).[8][9] N,N-Diphenylacetamide Compound Summary. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025).[9] 2-Amino-2-phenylacetamide and related amides. Retrieved from
-
Shao, S. & Sun, J. (2009).[6] 2-Chloro-N,N-diphenylacetamide. Acta Crystallographica Section E. Retrieved from
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